SDZ-62-434 free

Description

Chemical Identity and Nomenclature of SDZ-62-434 Free

Systematic IUPAC Name and Molecular Formula

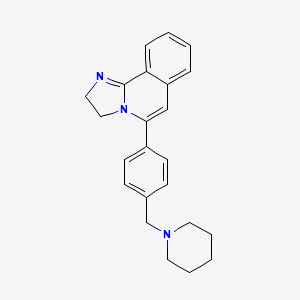

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5-(4-(piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline . Its molecular formula is C23H25N3 , with a molecular weight of 343.5 g/mol . The structure comprises an imidazoisoquinoline core fused to a phenylpiperidinylmethyl substituent, which confers its biological activity as a PAF antagonist.

Structural Features:

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Synonyms and Registry Identifiers for this compound

The compound is distinct from its salt forms, such as SDZ-62-434 dihydrochloride (CAS 115621-95-9), which includes two hydrochloride counterions.

Structural Relationship to Parent Compounds and Salts

This compound serves as the parent compound for its hydrochloride derivatives. Key structural comparisons include:

This compound vs. Dihydrochloride Salt

- Molecular Formula :

- Structural Modifications :

SMILES Notation Comparison

- Free Base :

C12=NCCN1C(C3=CC=C(CN4CCCCC4)C=C3)=CC5=C2C=CC=C5. - Dihydrochloride :

C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl.

The addition of chloride ions in the salt form alters physicochemical properties while retaining the core imidazoisoquinoline pharmacophore.

Properties

Molecular Formula |

C23H25N3 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C23H25N3/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23/h2-3,6-11,16H,1,4-5,12-15,17H2 |

InChI Key |

WJUGGKGTCAVATA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

Origin of Product |

United States |

Biological Activity

SDZ-62-434, also known as an imidazoisoquinoline compound, has garnered attention due to its potential biological activity, particularly in the field of oncology. This compound has been studied for its antitumor effects and its mechanism of action, which appears to involve the inhibition of signal transduction pathways in cancer cells.

Antitumor Effects

Research indicates that SDZ-62-434 exhibits significant antitumor activity. One study demonstrated its ability to inhibit DNA synthesis in various cancer cell lines, particularly in A2780 ovarian carcinoma cells. The compound showed a concentration-dependent effect on DNA synthesis while having minimal impact on RNA synthesis and a slight decrease in protein synthesis at high concentrations .

Key Findings:

- IC50 Values: The IC50 value for DNA synthesis inhibition was found to be approximately 34 µM .

- Resistance Mechanisms: SDZ-62-434 displayed partial cross-resistance in drug-resistant variants of A2780 cells, indicating that while it is effective, some cancer cell lines may develop resistance over time .

The mechanism by which SDZ-62-434 exerts its effects has been explored in detail. Notably:

- Signal Transduction Inhibition: The compound inhibits both bombesin and platelet-derived growth factor (PDGF)-induced DNA synthesis in quiescent Swiss 3T3 cells, suggesting a role in disrupting growth factor signaling pathways .

- PAF Receptor Interaction: Studies show that the potent PAF antagonist WEB 2086 does not modulate the cytotoxicity of SDZ-62-434, indicating that its mechanism does not involve PAF receptors .

Comparative Efficacy

In comparative studies, SDZ-62-434 has been shown to be more potent against certain hematological cancer cell lines than solid tumor lines. For example, it was particularly effective against the K562 cell line, which is known for its sensitivity to this compound despite being resistant to other ether lipids .

Data Table: Biological Activity Summary of SDZ-62-434

| Parameter | Value/Observation |

|---|---|

| IC50 for DNA Synthesis | 34 µM |

| Effect on RNA Synthesis | Minimal impact |

| Effect on Protein Synthesis | Slight decrease at high concentrations |

| Cross-resistance Factor | 3 (in doxorubicin-resistant variants) |

| Sensitive Cell Lines | A2780 (ovarian), K562 (hematological) |

| Mechanism of Action | Inhibits signal transduction; no PAF receptor involvement |

Study 1: In Vitro Antitumor Activity

In a controlled laboratory setting, SDZ-62-434 was tested across multiple cancer cell lines. The study noted that prolonged exposure (up to 48 hours) resulted in a significant decrease in cell viability at higher concentrations. The findings were corroborated by MTT and clonogenic assays, confirming the compound's potential as an effective antitumor agent .

Study 2: Resistance Mechanisms

Another investigation focused on the resistance mechanisms associated with SDZ-62-434. It was observed that while some variants developed resistance, the compound still retained efficacy against specific cell lines, underscoring the need for further research into combination therapies that could enhance its effectiveness against resistant cancers .

Scientific Research Applications

Chemical Profile

- Chemical Structure : SDZ-62-434 free is designed as a non-charged antagonist of platelet-activating factor, aiming to inhibit tumor growth and inflammation.

- Molecular Formula : The specific molecular formula is not disclosed in the available literature.

In Vitro Studies

Research has demonstrated that SDZ-62-434 exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cell Lines Tested :

Preclinical and Clinical Research

SDZ-62-434 has advanced into clinical trials, reflecting its potential utility in oncology:

- Phase 1 Trials : Initial clinical evaluations have been conducted to assess its safety and efficacy in humans. These trials are crucial for determining appropriate dosing and understanding side effects .

Case Studies

Several documented case studies highlight the efficacy of SDZ-62-434 in various experimental setups:

- Colorectal Cancer Model : In vitro studies showed that HT29 cells were particularly sensitive to SDZ-62-434, demonstrating significant reductions in cell viability upon treatment .

- Ovarian Cancer Resistance Studies : The compound exhibited partial cross-resistance in drug-resistant variants of ovarian carcinoma cell lines, suggesting potential effectiveness even in challenging therapeutic contexts .

Chemical Reactions Analysis

In Vitro Cytotoxicity Across Tumor Cell Lines

SDZ-62-434 shows variable potency depending on cell lineage and exposure duration:

Table 1: IC50_{50}50 Values (μM) by Cell Line

| Cell Line | 24-Hour Exposure | Continuous Exposure |

|---|---|---|

| A2780 (Ovarian) | 34 | 12 |

| HT29 (Colon) | 11 | 8 |

| LoVo (Colon) | 28 | 18 |

| HL60 (Leukemia) | 9 | 6 |

| K562 (Leukemia) | 4 | 3 |

Key findings:

-

Leukemia lines (HL60, K562) are most sensitive, with IC values <10 μM.

-

Prolonged exposure enhances potency, indicating time-dependent cytotoxic effects.

Cross-Resistance Profile

SDZ-62-434 demonstrates partial cross-resistance in drug-resistant sublines:

Table 2: Resistance Factors (RF) in A2780 Variants

| Subline | Resistance Factor (RF) |

|---|---|

| A2780/AD (Doxorubicin) | 3.0 |

| A2780/CP (Cisplatin) | 2.5 |

Resistance factors <5 suggest limited overlap with classical multidrug resistance (MDR) pathways, implicating a novel mechanism distinct from P-glycoprotein efflux.

Membrane Interaction Studies

SDZ-62-434 does not induce nonspecific membrane lysis at cytotoxic concentrations:

-

[51^{51}51Cr]Chromate release assays : <5% membrane disruption at 50 μM (HT29) and 100 μM (A2780) .

-

Cytotoxicity correlates with metabolic inhibition (MTT assay) rather than physical membrane damage.

Comparative Assay Validation

Two methods corroborate SDZ-62-434’s cytotoxicity:

Table 3: IC50_{50}50 Concordance (μM)

| Cell Line | MTT Assay | Clonogenic Assay |

|---|---|---|

| A2780 | 34 | 29 |

| HT29 | 11 | 9 |

Both assays confirm SDZ-62-434’s cell-killing potential, with clonogenic survival rates aligning closely with metabolic activity measurements.

Modulation of Growth Factor Signaling

In Swiss 3T3 fibroblasts, SDZ-62-434 (10 μM) inhibits:

This suggests interference with tyrosine kinase signaling pathways, potentially contributing to antiproliferative effects.

SDZ-62-434 free represents a structurally unique antitumor agent with DNA synthesis-selective inhibition, time-dependent cytotoxicity, and limited cross-resistance in classical MDR models. Its lack of membrane lytic activity at therapeutic concentrations supports a targeted mechanism, though further studies are needed to elucidate precise molecular targets. The compound’s efficacy in hematological malignancies (e.g., K562 leukemia) warrants clinical exploration.

Comparison with Similar Compounds

Mechanism of Action

- SDZ-62-434: Inhibits PI3K/Akt and NF-κB pathways; suppresses bombesin- and PDGF-induced proliferation.

- WEB2086 : A potent PAF receptor antagonist that fails to modulate SDZ-62-434’s cytotoxicity, confirming divergent mechanisms .

- DF-1111301 : Dual antihistamine H1 and PAF antagonist with anti-allergic activity, contrasting SDZ-62-434’s focus on oncology .

- MethoxyPAF/SDZ-62-759: Cytotoxic PAF analogues that stimulate TNF-α release in monocytes at picomolar concentrations, similar to SDZ-62-433. However, unlike SDZ-62-434, these analogues bind monocyte receptors with low affinity (Kd ≈ 5.9 × 10<sup>−7</sup> M) .

Antitumor Efficacy

SDZ-62-434 outperforms WEB2086 in multidrug-resistant cell lines (e.g., A2780/AD and MCF-7/AD), where it retains activity despite chemoresistance .

Toxicity Profile

Q & A

Q. What are the primary mechanisms of action of SDZ-62-434 in cancer models, and what experimental methodologies are used to validate them?

SDZ-62-434 inhibits platelet-activating factor (PAF) and disrupts intracellular signaling pathways, including PI3K/Akt and NF-κB, but not ERK or JNK . To validate these mechanisms, researchers employ:

- Concentration-response assays (e.g., 10 μM for PDGF/bombesin-induced DNA synthesis inhibition in Swiss 3T3 cells) .

- Pathway-specific inhibitors (e.g., comparing effects with WEB2086, a PAF receptor antagonist) to isolate non-PAF-mediated effects .

- MTT assays and [5¹Cr] choline release experiments to distinguish cytotoxic effects from membrane damage .

Q. Which in vitro cancer cell lines are most sensitive to SDZ-62-434, and what criteria define their selection?

HT29 (colorectal) and A2780 (ovarian) cell lines show high sensitivity, while LoVo (colorectal) exhibits moderate response . Selection criteria include:

- Tumor type relevance : Prioritize models aligned with SDZ-62-434’s documented activity (e.g., leukemia, colorectal, and lung cancers) .

- Proliferation assays : Measure growth inhibition via DNA synthesis (e.g., thymidine incorporation) or cell viability (e.g., MTT) .

- PAF receptor status : Use cell lines lacking functional PAF receptors to confirm non-receptor-mediated mechanisms .

Q. What are the standard protocols for assessing SDZ-62-434’s anti-proliferative effects in preclinical studies?

- Dose optimization : Test concentrations between 1–50 μM, with 10 μM often used for PDGF/bombesin-induced inhibition .

- Time-course experiments : Expose cells for 24–72 hours to evaluate time-dependent cytotoxicity .

- Control groups : Include serum-free conditions and PAF-specific agonists/antagonists to isolate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in SDZ-62-434’s reported mechanisms of action across studies?

Contradictions arise from assumptions about PAF receptor involvement. Methodological approaches include:

- Comparative studies : Co-treat cells with SDZ-62-434 and WEB2086; absence of effect modulation confirms PAF-independent pathways .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on PI3K/Akt/NF-κB nodes .

- Kinase activity assays : Quantify phosphorylation levels of Akt and IκB to directly link inhibition to pathway disruption .

Q. What experimental designs are optimal for evaluating SDZ-62-434’s efficacy in combination therapies?

- Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI) with chemotherapeutics (e.g., cisplatin) or targeted agents .

- Sequential dosing : Pre-treat cells with SDZ-62-434 before administering secondary agents to assess priming effects .

- In vivo xenograft models : Pair HT29 or A2780 tumors with pharmacokinetic monitoring to ensure compound stability .

Q. How should researchers address variability in SDZ-62-434’s activity across hematologic vs. solid tumor models?

- Cell line panels : Screen diverse hematologic (e.g., K562, HL-60) and solid tumor lines under standardized conditions .

- Microenvironment modeling : Incorporate stromal co-cultures or hypoxia chambers to mimic in vivo conditions affecting drug response .

- Data normalization : Express inhibition as % relative to serum-stimulated controls to reduce batch-to-batch variability .

Q. What strategies ensure reproducibility when studying SDZ-62-434’s effects on DNA synthesis inhibition?

- Strict serum starvation : Pre-incubate Swiss 3T3 cells in 0.5% FBS for 24 hours to synchronize cell cycles before PDGF/bombesin stimulation .

- Radiolabeling validation : Cross-verify thymidine incorporation results with alternative methods (e.g., BrdU ELISA) .

- Inter-lab collaboration : Share protocols via platforms like Protocols.io to standardize assay conditions .

Methodological Best Practices

Q. How to design a robust literature review for SDZ-62-434-related studies?

- Search strategy : Use PubMed/Scopus with keywords: “SDZ-62-434”, “imidazoisoquinoline”, “PAF inhibitor”, and “antitumor”. Exclude non-peer-reviewed sources (e.g., commercial catalogs) .

- Data extraction tables : Tabulate findings by cell line, IC₅₀, mechanisms, and contradictions (e.g., PAF receptor vs. PI3K/Akt inhibition) .

Q. What statistical approaches are recommended for analyzing SDZ-62-434 dose-response data?

- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for false discovery rates .

- Effect size reporting : Use Cohen’s d or Hedges’ g to quantify biological significance beyond p-values .

Q. How to ethically document and share negative or inconclusive results in SDZ-62-434 research?

- Pre-registration : Upload study designs to Open Science Framework before experimentation .

- Supplementary materials : Publish raw data (e.g., flow cytometry plots, Western blots) in repositories like Figshare .

- Transparency statements : Disclose limitations (e.g., limited cell line panels) in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.